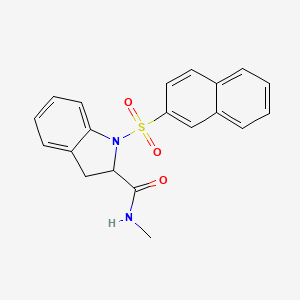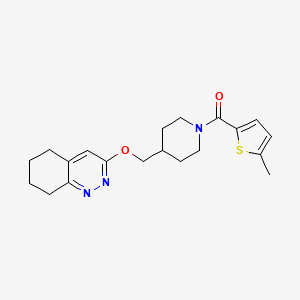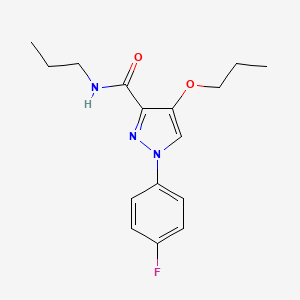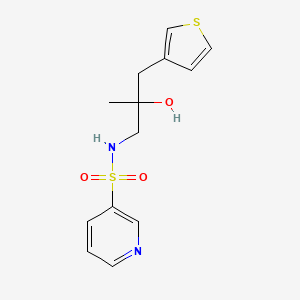![molecular formula C17H16N4 B2435567 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile CAS No. 2379986-65-7](/img/structure/B2435567.png)
3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the pyrazine ring, and the phenyl group. The presence of nitrogen in the pyrazine ring and the spirocyclic structure could potentially result in interesting chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the pyrazine ring and the spirocyclic structure in this compound could potentially influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : The reaction of phenylhydrazine with 3Н-pyrroles spirobound to a furan ring, including derivatives similar to the compound , leads to diastereoselective formation of previously unknown 1,2,4-triazole derivatives (Belikov et al., 2017).
Development of Antimicrobial and Anticancer Compounds : A study synthesized 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and evaluated its antibacterial and antitumor activities, demonstrating the potential of similar pyrazine-2-carbonitrile derivatives in developing antimicrobial and anticancer drugs (Elewa et al., 2021).
Synthesis of Amino Acids for Drug Design : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds was performed, adding to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Biological Activities
Antibacterial and Antifungal Activities : Pyrazine derivatives show a wide range of biological activities. Studies on compounds related to 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile have highlighted their potential as intermediates in the synthesis of antifungal and antimycobacterial drugs (Kučerová-Chlupáčová et al., 2008).
Antitumor Activities : A study designed hybrid molecules combining phenazine, pyran, indole, and 1,2,3-triazole pharmacophores, which demonstrated moderate cytotoxicity against various cancer cell lines, highlighting the potential of related pyrazine-2-carbonitrile derivatives in cancer treatment (Lu et al., 2017).
Herbicidal Activity : 6-Phenyl-2-pyrazinecarbonitriles, related to the compound , have been studied for their herbicidal activities, showing effectiveness against barnyardgrass and broadleaf weeds (Nakamura et al., 1984).
Mécanisme D'action
Target of Action
The primary target of the compound “3-(6-Phenyl-2-azaspiro[3Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
Mode of Action
It’s known that the rigidity incorporated into the linker region of bifunctional protein degraders like protacs can impact the 3d orientation of the degrader and thus ternary complex formation . This suggests that the compound might interact with its targets to form a complex, leading to protein degradation.
Pharmacokinetics
It’s known that the optimization of drug-like properties is an important aspect of the development of compounds like this . This suggests that the compound may have been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure bioavailability.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds . Therefore, it can be inferred that such factors may also influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c18-10-15-16(20-7-6-19-15)21-11-17(12-21)8-14(9-17)13-4-2-1-3-5-13/h1-7,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPVZNYDNXFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CN=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)


![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2435497.png)
![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2435499.png)


![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)

![3-(2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2435507.png)
